molecular formula C6H10ClNO B2938570 N-(cyclopropylmethyl)-N-methylcarbamoyl chloride CAS No. 1383546-46-0

N-(cyclopropylmethyl)-N-methylcarbamoyl chloride

Cat. No. B2938570
CAS RN: 1383546-46-0
M. Wt: 147.6
InChI Key: WELYHWSOZMKUDC-UHFFFAOYSA-N
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Description

“N-(cyclopropylmethyl)-N-methylcarbamoyl chloride” is a complex organic compound. The cyclopropyl group in the compound is a chemical structure derived from cyclopropane, typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .


Synthesis Analysis

The synthesis of cyclopropyl groups often involves a cyclopropanation reaction . A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings on a large panel of primary and secondary alkyl iodides .


Molecular Structure Analysis

Due to the unfavored bond angles (60°), cyclopropyl groups are highly strained . Two orbital models were proposed to describe the bonding situation. The Coulson-Moffit model uses bent bonds. The C-C bonds are formed by overlap of two sp-hybrid orbitals .


Chemical Reactions Analysis

Cyclopropyl groups are good donors in hyperconjugation resulting in a considerable stabilization of carbocations . In contrast to double bonds, stabilization of radicals is weaker and stabilization of carbanions is negligible .

Scientific Research Applications

Synthesis of Fluoroquinolones

N-(cyclopropylmethyl)-N-methylcarbamoyl chloride: is utilized in the synthesis of fluoroquinolones, a class of antibacterial agents. The introduction of cyclopropylmethyl groups at the N-1 position of fluoroquinolones has been shown to enhance their antibacterial activity . These compounds are effective against a wide range of bacterial infections and are particularly valuable due to their unique mechanism of action, which differs from other antibiotics.

Nucleophilic Substitution Reactions

The compound plays a role in nucleophilic substitution reactions (S_N2). The cyclopropyl group affects the reactivity of the molecule, making it a subject of study in organic chemistry to understand the influence of ring size on reaction rates . This knowledge is crucial for designing more efficient synthetic routes in pharmaceutical chemistry.

Development of Chiral Molecules

N-(cyclopropylmethyl)-N-methylcarbamoyl chloride: can be used in the preparation of chiral, enantioenriched molecules. These molecules are important in the creation of drugs that require specific stereochemistry to be effective . The ability to create densely substituted cyclopropylamines is valuable for the development of new pharmaceuticals with improved efficacy and reduced side effects.

Antibacterial Activity Enhancement

The structural modification of antibacterial compounds by incorporating the cyclopropylmethyl group can lead to a significant improvement in their antimicrobial properties. This is due to the increased penetration ability through cell membranes and the inhibition of bacterial DNA-gyrase, which is essential for bacterial reproduction .

Metal Complex Formation

Research has indicated that fluoroquinolones, including those synthesized with N-(cyclopropylmethyl)-N-methylcarbamoyl chloride , can form complexes with metals. These complexes have potential applications in the treatment of infections and are also of interest for their unique chemical properties .

Study of Reaction Mechanisms

The compound is also used in the study of reaction mechanisms in organic chemistry. Its reactivity provides insights into the behavior of cycloalkyl groups in various chemical reactions, which is fundamental for advancing the field of synthetic chemistry .

properties

IUPAC Name

N-(cyclopropylmethyl)-N-methylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-8(6(7)9)4-5-2-3-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELYHWSOZMKUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-N-methylcarbamoyl chloride

CAS RN

1383546-46-0
Record name N-(cyclopropylmethyl)-N-methylcarbamoyl chloride
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